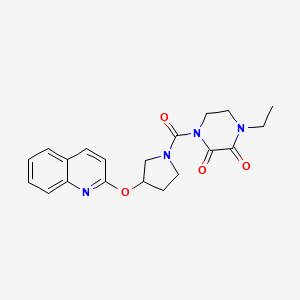

1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

描述

1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a heterocyclic compound featuring a piperazine-2,3-dione core substituted with an ethyl group at the 1-position and a 3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl moiety at the 4-position. This structural complexity suggests possible applications in medicinal chemistry, though its specific pharmacological profile requires further investigation .

属性

IUPAC Name |

1-ethyl-4-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)piperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-2-22-11-12-24(19(26)18(22)25)20(27)23-10-9-15(13-23)28-17-8-7-14-5-3-4-6-16(14)21-17/h3-8,15H,2,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWYRCFCSZAWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include:

Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.

Coupling Reactions: The quinoline and pyrrolidine intermediates are coupled using reagents like carbodiimides to form the desired amide bond.

Formation of Piperazine-2,3-dione: This involves the cyclization of appropriate diamines with diacid chlorides under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

化学反应分析

1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione undergoes various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to quinoline N-oxides.

Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

科学研究应用

1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.

Chemical Biology: Researchers use it to probe the structure-activity relationships of related compounds and to develop new derivatives with enhanced biological activity.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

作用机制

The mechanism of action of 1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit topoisomerases, while the pyrrolidine and piperazine rings may enhance binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism.

相似化合物的比较

Structural Analogues with Piperazine-2,3-dione Cores

Piperazine-2,3-dione derivatives are widely studied for their diverse bioactivities. Key structural analogues include:

Key Structural Differences :

- Quinoline vs. Pyrimidine/Phenyl Substituents: The quinoline moiety in the target compound may enhance π-π stacking interactions with biological targets compared to pyrimidine or simple aryl groups in analogues .

Challenges and Opportunities

生物活性

1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates a quinoline moiety, a pyrrolidine ring, and a piperazine-2,3-dione structure, which contribute to its pharmacological properties.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Quinoline Moiety : Achieved through methods like the Skraup synthesis.

- Synthesis of the Pyrrolidine Ring : Involves cyclization reactions with amines and aldehydes or ketones.

- Coupling Reactions : Utilizes reagents such as carbodiimides to form amide bonds between quinoline and pyrrolidine intermediates.

- Piperazine-2,3-dione Formation : Involves cyclization of diamines with diacid chlorides under controlled conditions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- The quinoline moiety can intercalate with DNA or inhibit topoisomerases, disrupting cellular replication and transcription processes.

- The pyrrolidine and piperazine rings enhance binding affinity and specificity towards various enzymes or receptors, influencing signal transduction pathways and gene expression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines. The incorporation of quinoline derivatives has been linked to significant anticancer properties due to their ability to inhibit critical enzymes involved in cancer progression .

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits cancer cell proliferation in vitro and in vivo. |

| Antimicrobial | Shows activity against certain bacterial strains; specific studies are warranted. |

| Enzyme Inhibition | Potentially inhibits enzymes involved in critical metabolic pathways. |

Case Studies

- Anticancer Studies : A recent study evaluated the cytotoxic effects of related compounds on FaDu hypopharyngeal tumor cells, demonstrating enhanced apoptosis induction compared to standard treatments like bleomycin. This suggests that structural modifications can improve therapeutic efficacy .

- Antimicrobial Research : Investigations into the antimicrobial properties of similar quinoline-based compounds have shown promising results against various pathogens, warranting further exploration into their use as potential antibiotics .

常见问题

Q. What are the established synthetic routes for 1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione, and what key reaction conditions optimize yield?

The synthesis involves multi-step organic reactions, typically starting with the construction of the quinoline and pyrrolidine cores. A common approach includes:

Quinoline Core Formation : Condensation of 2-chloroquinoline with a pyrrolidine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Piperazine-2,3-dione Incorporation : Coupling the quinoline-pyrrolidine intermediate with ethyl piperazine-2,3-dione using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane.

Final Functionalization : Ethyl group introduction via nucleophilic substitution or reductive amination.

Key Conditions :

- Strict anhydrous environments for coupling steps to prevent hydrolysis.

- Purification via flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbon frameworks. Key signals include the quinoline aromatic protons (δ 8.2–8.9 ppm) and piperazine carbonyls (δ 165–170 ppm).

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELXL refinement) resolves stereochemistry and confirms the ethyl-pyrrolidine spatial arrangement. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 452.1932) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Stability Profile : Stable at −20°C under inert gas (argon) for >6 months. Degrades at room temperature in humid environments, with hydrolysis of the piperazine-2,3-dione ring.

- Degradation Pathways :

- Hydrolysis of the dione ring yields ethylenediamine derivatives.

- Photooxidation of the quinoline moiety forms quinoline-2,3-epoxide.

- Analysis : Monitor via HPLC-PDA (254 nm) and LC-MS to identify degradation intermediates .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered ethyl groups) be resolved during structural refinement?

- Refinement Strategies :

- Use SHELXL’s PART and AFIX commands to model disorder.

- Apply restraints (DFIX, SIMU) to bond lengths/angles for disordered regions.

- Validate with Hirshfeld surface analysis to assess intermolecular interactions.

- Cross-Validation : Compare with solution-state NMR (NOESY for spatial proximity) and DFT-optimized geometries (B3LYP/6-31G*) .

Q. What computational methods (e.g., molecular docking, QSAR) predict this compound’s binding affinity to kinase targets?

- Docking Workflow :

- Prepare the protein (e.g., PDB: 3QZZ) using AutoDock Tools (add hydrogens, assign charges).

- Generate ligand conformers with OMEGA.

- Dock using Glide SP/XP mode, focusing on the ATP-binding pocket.

- QSAR Modeling :

Q. What strategies mitigate low solubility in aqueous buffers during in vitro bioactivity assays?

- Solubilization Techniques :

- Use co-solvents (≤5% DMSO) or cyclodextrin inclusion complexes (e.g., HP-β-CD).

- Prepare nanoformulations via solvent evaporation (PLGA nanoparticles, 150–200 nm size).

- Analytical Validation :

- Dynamic light scattering (DLS) for particle size.

- Dialysis (10 kDa MWCO) to assess drug loading efficiency .

Q. How do steric and electronic effects of the quinoline-pyrrolidine moiety influence reactivity in cross-coupling reactions?

- Steric Effects : The 3-(quinolin-2-yloxy) group hinders nucleophilic attack at the pyrrolidine nitrogen, necessitating bulky ligands (e.g., XPhos) in Buchwald-Hartwig aminations.

- Electronic Effects : Electron-withdrawing quinoline oxygen directs electrophilic substitution to the para position.

- Case Study : Suzuki-Miyaura coupling with 4-bromophenylboronic acid achieves 72% yield using Pd(OAc)₂/SPhos in toluene/EtOH (90°C, 12 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。